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Compound of Interest

Compound Name: 3-Hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzophenone, with the CAS registry number 13020-57-0, is an aromatic organic
compound belonging to the benzophenone family. Structurally, it is characterized by a
benzophenone core with a hydroxyl group substituted at the meta-position of one of the phenyl
rings. This compound and its derivatives are of significant interest across various scientific
disciplines, including organic synthesis, materials science, and pharmacology. Its utility stems
from its strong ultraviolet (UV) absorption properties and its potential to interact with biological
systems.

This technical guide provides a comprehensive overview of 3-hydroxybenzophenone,
consolidating its physicochemical properties, spectroscopic data, synthesis protocols, and
known biological activities. The information is tailored for researchers, scientists, and
professionals involved in drug development and related fields, with a focus on presenting
guantitative data and detailed experimental methodologies.

Physicochemical Properties

3-Hydroxybenzophenone is typically a white to light yellow crystalline solid.[1] It exhibits
solubility in organic solvents such as ethanol, acetone, chloroform, and ethyl acetate, but has
limited solubility in water.[1][2] The key physicochemical properties are summarized in the table
below for easy reference and comparison.
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Property Value Reference
Molecular Formula C13H1002 [3114]
Molecular Weight 198.22 g/mol [3B1141[5]
CAS Number 13020-57-0 [3]14]15]
Melting Point 113-115°C [2][5]
Boiling Point 295.53 °C (rough estimate) [2]
Density 1.1184 g/cm3 (rough estimate)

pKa 9.18 + 0.10 (Predicted) [2]
LogP 2.67

Maximum UV Absorption )

Omax) 315 nm (in Ethanol) [2]
Appearance White to light yellow crystalline o

solid

Spectroscopic Data

The structural elucidation of 3-hydroxybenzophenone is supported by various spectroscopic
techniques. Below is a summary of the expected spectral data.

'H NMR Spectroscopy

The *H NMR spectrum of 3-hydroxybenzophenone will show a complex pattern of signals in
the aromatic region (typically & 7.0-8.0 ppm) corresponding to the nine protons on the two
phenyl rings. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can
vary depending on the solvent and concentration.

3C NMR Spectroscopy

The 13C NMR spectrum will display signals for the 13 carbon atoms in the molecule. The
carbonyl carbon is the most deshielded, appearing significantly downfield (around 197 ppm).
The aromatic carbons will resonate in the region of approximately 115-160 ppm. The carbon
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attached to the hydroxyl group will be shifted downfield compared to the other aromatic
carbons due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Wavenumber (cm~—?) Functional Group Description

3600-3200 (broad) OH I—fydro'xyl group stretching
vibration

3100-3000 C-H (aromatic) Aromatic C-H stretching

~1650 (strong) C=0 Carbonyl (ketone) stretching

1600-1450 C=C (aromaitic) Aromatic ring C=C stretching

1300-1000 C-0 C-O0 stretching of the phenol

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]* for 3-hydroxybenzophenone would be
observed at an m/z of 198. Key fragmentation patterns would likely involve the loss of the
phenyl group (CeHs) to give a fragment at m/z 121, and the loss of the hydroxyphenyl group
(HOCseHa4) to give a fragment at m/z 105.

Experimental Protocols
Synthesis of 3-Hydroxybenzophenone via Friedel-Crafts
Acylation

This protocol describes a two-step synthesis starting from 3-methoxybenzoyl chloride. The first
step is a Friedel-Crafts acylation to form 3-methoxybenzophenone, followed by demethylation

to yield the final product.
Step 1: Synthesis of 3-Methoxybenzophenone

Materials:
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3-Methoxybenzoyl chloride

Benzene (anhydrous)

Aluminum chloride (AICls, anhydrous)
Dichloromethane (DCM, anhydrous)

Hydrochloric acid (HCI), concentrated

Sodium bicarbonate (NaHCOs), saturated solution
Magnesium sulfate (MgSOa), anhydrous

Ice

Procedure:

e Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux
condenser with a drying tube, and an addition funnel. Place the flask in an ice bath.

To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AICIs in
anhydrous dichloromethane.

In the addition funnel, place a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in
anhydrous dichloromethane.

Slowly add the 3-methoxybenzoyl chloride solution to the stirred suspension of AICIs in DCM,
maintaining the temperature at 0-5 °C.

After the addition of 3-methoxybenzoyl chloride, add benzene (1.0 to 1.2 equivalents)
dropwise via the addition funnel.

After the complete addition of benzene, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).
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e Once the reaction is complete, carefully pour the reaction mixture over a mixture of crushed
ice and concentrated HCI to decompose the aluminum chloride complex.

o Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the
agueous layer twice with dichloromethane.

o Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator to obtain crude 3-methoxybenzophenone. The product can be
purified by distillation or recrystallization.

Step 2: Demethylation to 3-Hydroxybenzophenone

Materials:

3-Methoxybenzophenone (from Step 1)

Hydrobromic acid (HBr), 48%

Ethanol

Water
Procedure:

 In a round-bottom flask, combine the 3-methoxybenzophenone obtained in the previous step
with 48% hydrobromic acid.

o Heat the mixture under reflux for 8-10 hours.
 After the hydrolysis is complete, cool the reaction mixture.

e The product can be recrystallized from a mixture of equal volumes of water and alcohol to
yield pure 3-hydroxybenzophenone.[6]
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Synthesis workflow for 3-Hydroxybenzophenone.

Protocol for UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (Amax) of 3-
hydroxybenzophenone.

Materials:

3-Hydroxybenzophenone

Ethanol, spectroscopic grade

Quartz cuvettes

UV-Visible spectrophotometer
Procedure:

e Prepare a stock solution of 3-hydroxybenzophenone in spectroscopic grade ethanol of a
known concentration (e.g., 1 mg/mL).

» From the stock solution, prepare a series of dilutions to a final concentration suitable for UV
analysis (e.g., 10 pg/mL).

o Calibrate the UV-Visible spectrophotometer using ethanol as the blank.

e Record the UV spectrum of the diluted 3-hydroxybenzophenone solution from 200 to 400
nm.

« Identify the wavelength at which the maximum absorbance occurs. This is the Amax.

Applications and Biological Activity
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UV Absorber and Photoinitiator

Benzophenones are widely used as UV absorbers in plastics, coatings, and cosmetics to
prevent degradation from UV radiation.[1] 3-Hydroxybenzophenone exhibits strong UV
absorption properties.[1] It is also used as a radical and cationic photoinitiator in polymerization
processes.[2] As a Type Il photoinitiator, upon UV irradiation, it enters an excited state and can
abstract a hydrogen atom from a co-initiator (like an amine or alcohol) to generate free radicals,
which then initiate polymerization.

Mechanism of 3-Hydroxybenzophenone as a photoinitiator.

Biological Activity: Endocrine Disruption

Several studies have investigated the potential for benzophenone derivatives to act as
endocrine disruptors. 3-Hydroxybenzophenone has been identified as having potential
estrogenic and anti-androgenic activity.[2]

o Estrogenic Activity: Some hydroxylated benzophenones have been shown to exhibit
estrogenic activity, meaning they can mimic the effects of estrogen in the body. This is
typically assessed through in vitro reporter gene assays using cell lines such as the human
breast cancer cell line MCF-7.[1] While some studies indicate that a 4-hydroxyl group is
more critical for high estrogenic activity, benzophenones hydroxylated at the 3-position also
show activity.[1][7]

o Anti-Androgenic Activity: 3-Hydroxybenzophenone has demonstrated significant inhibitory
effects on the androgenic activity of dihydrotestosterone in in vitro assays.[1] This anti-
androgenic activity suggests that it can interfere with the normal functioning of androgens by
blocking the androgen receptor.

The interaction with these hormone receptors can modulate their signaling pathways.
Endocrine-disrupting chemicals can bind to estrogen receptors (ER) and androgen receptors
(AR), leading to altered gene expression and downstream cellular responses.
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Modulation of hormone receptor signaling by 3-Hydroxybenzophenone.

Safety and Handling

3-Hydroxybenzophenone is classified as an irritant. It is harmful if swallowed and causes skin
and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

e H315: Causes skin irritation.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b044150?utm_src=pdf-body-img
https://www.benchchem.com/product/b044150?utm_src=pdf-body
https://www.benchchem.com/product/b044150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

e P280: Wear protective gloves/eye protection/face protection.
e P302+P352: IF ON SKIN: Wash with plenty of water.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-Hydroxybenzophenone is a versatile chemical compound with established applications in
polymer chemistry and emerging significance in the field of endocrinology and toxicology. Its
well-defined physicochemical and spectroscopic properties make it a valuable building block in
organic synthesis. For researchers in drug development, its demonstrated interaction with
estrogen and androgen receptors warrants further investigation to fully characterize its potential
as both a therapeutic agent and an endocrine disruptor. The detailed protocols and data
presented in this guide are intended to support and facilitate future research into this
multifaceted molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b044150?utm_src=pdf-body
https://www.benchchem.com/product/b044150?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV
stabilizers and sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

2. 3-HYDROXYBENZOPHENONE | 13020-57-0 [chemicalbook.com]

3. 3-Hydroxybenzophenone | C13H1002 | CID 83050 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. scht.com [scbt.com]
5. Organic Syntheses Procedure [orgsyn.org]

6. Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV
stabilizers and sunscreens (Journal Article) | ETDEWEB [osti.gov]

7. Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and
Androgen Receptor Mediated Mammalian Reporter Gene Assays [jstage.jst.go.jp]

To cite this document: BenchChem. [An In-depth Technical Guide to 3-
Hydroxybenzophenone (CAS: 13020-57-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044150#3-hydroxybenzophenone-cas-number-
13020-57-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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